molecular formula C13H16O2 B13338684 2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid

2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid

Cat. No.: B13338684
M. Wt: 204.26 g/mol
InChI Key: NNPWIFGRASYGDY-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-yl)-2-methylpropanoic Acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is supplied with high purity for research applications. This compound is closely related to a series of indan and indene-derived acids investigated for their biological activity. Structural analogs of this compound have been identified as key scaffolds in drug discovery efforts, particularly through large-scale molecular docking studies targeting allosteric sites on therapeutic targets such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel . The exploration of these analogs has led to the identification of potent modulators, demonstrating the value of this chemical class in developing new lead compounds . Please note: This product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid

InChI

InChI=1S/C13H16O2/c1-13(2,12(14)15)11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

NNPWIFGRASYGDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(CCC2)C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel–Crafts Alkylation of Indene Derivatives

Method Overview:
This classical approach involves the electrophilic aromatic substitution of indene or its derivatives with suitable alkyl halides or carbocations, followed by oxidation to introduce the carboxylic acid group.

Key Steps:

  • Step 1: Synthesis of 5-Substituted Indene Intermediate
    Indene undergoes Friedel–Crafts alkylation with methyl or related carbocations to introduce the methyl group at the 2-position.

  • Step 2: Side-chain Functionalization
    The methyl side chain is oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium-based reagents.

Reaction Scheme:

Indene + Alkyl halide (e.g., methyl chloride) —(AlCl<sub>3</sub>)→ 2-Substituted Indene
2-Substituted Indene —(Oxidation, KMnO<sub>4</sub>)→ 2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid

Advantages:

  • Well-established, high-yielding for aromatic alkylation.
  • Suitable for scale-up in industrial settings.

Limitations:

  • Over-oxidation risks.
  • Control of regioselectivity is crucial.

Diels–Alder Cycloaddition Followed by Oxidation

Method Overview:
This approach involves constructing the indene core via Diels–Alder cycloaddition between a diene and a suitable dienophile, followed by oxidation and side-chain modifications.

Key Steps:

  • Step 1: Diels–Alder reaction of 1,3-butadiene with a substituted styrene derivative to form a cyclohexene intermediate.

  • Step 2: Aromatization and reduction to generate the dihydroindene structure.

  • Step 3: Side-chain oxidation to convert methyl groups into carboxylic acids.

Reaction Scheme:

Diene + Dienophile —(Diels–Alder)→ Cyclohexene derivative
Cyclohexene derivative —(Hydrogenation & oxidation)→ Dihydroindene
Dihydroindene —(Oxidation, KMnO<sub>4</sub>)→ this compound

Advantages:

  • Allows for precise control over substituents.
  • Suitable for synthesizing derivatives with varied functional groups.

Limitations:

  • Multi-step process with potential for low overall yield.

Radical or Metal-Catalyzed Cross-Coupling Reactions

Method Overview:
Modern synthetic strategies utilize transition metal catalysis (e.g., palladium or nickel) to couple indene derivatives with side-chain precursors.

Key Steps:

  • Step 1: Preparation of halogenated indene derivatives (e.g., bromination at the 5-position).

  • Step 2: Cross-coupling with methyl or carboxylate precursors under Pd or Ni catalysis.

  • Step 3: Hydrolysis or oxidation of the side chain to form the carboxylic acid.

Reaction Scheme:

Indene derivative (e.g., 5-bromoindene) + methyl precursor —(Pd catalysis)→ Coupled intermediate
Intermediate —(oxidation/hydrolysis)→ Target acid

Advantages:

  • High regioselectivity and functional group tolerance.
  • Suitable for complex molecule synthesis.

Limitations:

  • Requires expensive catalysts and conditions.

Purification and Characterization

Post-synthesis, purification typically involves:

Summary Table of Preparation Methods

Method Key Reactions Advantages Limitations Typical Yield References
Friedel–Crafts Alkylation Aromatic substitution + oxidation Simple, scalable Over-oxidation, regioselectivity 70–85% ,
Diels–Alder Cycloaddition Cycloaddition + oxidation Precise control Multi-step, lower yield 50–70%
Metal-Catalyzed Cross-Coupling Coupling + oxidation High regioselectivity Costly catalysts 60–80%

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The indane moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The indane moiety can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substitution Patterns

Target Compound :
  • Structure: 2-Methylpropanoic acid with a 2,3-dihydroindene substituent at position 3.
  • Dihydroindene moiety provides a rigid, planar aromatic system that may influence π-π interactions in protein binding .
Comparisons :
a) 3-(2,3-Dihydro-1H-Inden-5-yl)Propanoic Acid
  • Structure: Propanoic acid with the dihydroindene group at position 3.
  • Differences :
    • Positional isomerism alters electronic distribution and acidity (pKa).
    • Reduced steric hindrance compared to the 2-methyl-substituted target compound.
  • Applications : Used in organic synthesis as a building block; molecular weight = 190.24 .
b) 1-(2,3-Dihydro-1H-Inden-5-yl)-2-(Ethylamino)Butan-1-one (bk-IBP)
  • Structure: Cathinone derivative with a ketone and ethylamine group.
  • Differences :
    • Ketone and amine functional groups instead of carboxylic acid.
    • Psychoactive properties due to structural similarity to amphetamines.
  • Applications: Identified as a novel psychoactive substance (NPS) with stimulant effects .
c) N-(2,3-Dihydro-1H-Inden-5-yl)-2-(4-Hydroxyphenyl)Acetamide
  • Structure: Acetamide derivative with a phenolic hydroxyl group.
  • Differences: Amide linkage and phenolic group enhance hydrogen-bonding capacity. Potential for targeting estrogen receptors or enzyme active sites.
  • Applications : Investigated in drug discovery for hormone-related therapies .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Functional Groups LogP (Estimated)
Target Compound C₁₃H₁₆O₂ 216.27 Carboxylic acid, dihydroindene ~2.8
3-(2,3-Dihydro-1H-Inden-5-yl)Propanoic Acid C₁₂H₁₄O₂ 190.24 Carboxylic acid, dihydroindene ~2.5
bk-IBP C₁₄H₁₉NO 217.31 Ketone, amine ~3.2
N-(2,3-Dihydro-1H-Inden-5-yl)Acetamide C₁₇H₁₇NO₂ 267.32 Amide, phenol ~2.1

Key Observations :

  • The target compound’s methyl group increases LogP compared to its positional isomer (3-substituted propanoic acid), suggesting higher membrane permeability.
  • Cathinone derivatives (e.g., bk-IBP) exhibit higher LogP values, aligning with their psychoactive potency and ability to cross the blood-brain barrier .

Biological Activity

2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid is an organic compound with a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol. Its structure features a dihydroindene moiety and a branched carboxylic acid, which are critical for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound's unique structure allows it to interact with biological molecules effectively. The carboxylic acid functional group enhances its reactivity through hydrogen bonding and ionic interactions with biomolecules, influencing their stability and function.

Biological Activity Overview

Research indicates that this compound may modulate enzyme activities and receptor functions, suggesting its relevance in medicinal applications. The following sections detail specific biological activities observed in studies.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, the compound's structural analogs have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.

Pathogen Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal action

Cytotoxicity

In vitro studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. The compound's IC50 values (concentration required to inhibit cell growth by 50%) are critical for understanding its potential as an anticancer agent.

Cell Line IC50 (µg/mL)
HCT116 (Colon Cancer)82.82
CACO2 (Colorectal Cancer)76.70

These values indicate significant cytotoxicity, warranting further exploration into the compound's mechanisms of action.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with various receptors could lead to altered signaling pathways.
  • Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, contributing to its overall biological effects.

Case Studies

A recent study explored the interaction of structurally similar compounds with enzymes such as dihydrofolate reductase (DHFR) and P-glycoprotein (P-gp), which play significant roles in drug resistance in cancer therapies. Molecular docking studies revealed potential binding affinities that suggest a mechanism for the observed cytotoxicity and antimicrobial activity.

Q & A

Q. What synthetic methodologies are recommended for 2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid?

Common routes include Friedel-Crafts alkylation of indene derivatives followed by oxidation. For example, refluxing intermediates with sodium acetate in acetic acid facilitates cyclization and acid formation, as seen in analogous indole syntheses . Advanced protocols may employ microwave-assisted synthesis to reduce reaction times.

Q. Which analytical techniques are critical for structural characterization?

  • NMR spectroscopy (¹H/¹³C, DEPT-135) for backbone and substituent analysis.
  • HPLC-MS for purity assessment and impurity profiling.
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in crystallographic studies of methyl ester analogs .

Q. What are common impurities, and how are they identified?

Impurities include under-alkylated intermediates (e.g., mono-substituted indene) and diastereomers. Pharmacopeial guidelines for propanoic acid derivatives recommend HPLC-MS with UV detection (210–254 nm) and spiking experiments with reference standards (Table 1) .

Q. Table 1. Representative Impurities in Propanoic Acid Derivatives

Impurity IDStructureCAS No.Detection Method
Imp. K(EP)(2RS)-2-(4-Formylphenyl)propanoic acid43153-07-7HPLC-MS (Retention: 8.2 min)
Imp. L(EP)2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid53949-53-4¹H NMR (δ 1.2–1.4 ppm, multiplet)

Advanced Research Questions

Q. How can researchers optimize yields in Friedel-Crafts alkylation steps?

  • Use Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) at controlled temperatures (0–25°C).
  • Introduce electron-donating groups on the indene ring to enhance reactivity.
  • Monitor reaction progress via in-situ IR spectroscopy to track carbonyl intermediate formation .

Q. What strategies resolve contradictions between computational and experimental NMR data?

  • Account for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) using DFT calculations with implicit solvent models.
  • Validate assignments via 2D NMR (HSQC, HMBC) to correlate protons and carbons, as applied in structural studies of phenylpropanoic acids .

Q. How to design enantioselective synthesis routes?

  • Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation.
  • Use enzymatic resolution (lipases in organic solvents) for enantiomer separation.
  • Assess enantiomeric excess via chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry, as seen in amino acid syntheses .

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Catalyst loading5–10 mol% FeCl₃↑ Yield (75→90%)
Temperature0–25°C (alkylation step)↓ Diastereomer formation
Oxidation agentTEMPO/oxone system↑ Selectivity (no over-oxidation)

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR assignments with DEPT-135 (quaternary carbon elimination) and compare with PubChem data for analogous compounds .
  • Biological Assay Design : For SAR studies, synthesize derivatives with varied substituents (e.g., halogens, methyl groups) and test in vitro using enzyme inhibition assays (IC₅₀ determination) .

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